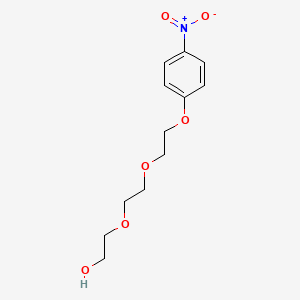

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

Description

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is a glycol ether derivative characterized by a 4-nitrophenoxy group attached to a triethylene glycol chain. Its molecular formula is C₁₂H₁₇NO₇, with a molecular weight of 299.27 g/mol. The compound features three ethoxy (-OCH₂CH₂-) linkages terminating in a hydroxyl group, making it highly polar and water-soluble. The electron-withdrawing nitro group on the aromatic ring enhances its reactivity in nucleophilic substitution reactions, particularly in medicinal chemistry applications .

This compound is synthesized via multi-step ethoxylation, as described in : a reaction between 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione and 1-(2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethoxy)-4-nitrobenzene in the presence of N,N-diisopropylethylamine at 110°C . Its primary application lies in the development of proteolysis-targeting chimeras (PROTACs) for cancer therapy, where it serves as a linker molecule to connect target-binding ligands with E3 ubiquitin ligase recruiters .

Properties

IUPAC Name |

2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c14-5-6-17-7-8-18-9-10-19-12-3-1-11(2-4-12)13(15)16/h1-4,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMZBDBWIQZVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069709 | |

| Record name | Ethanol, 2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63134-26-9 | |

| Record name | 2-[2-[2-(4-Nitrophenoxy)ethoxy]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63134-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063134269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol typically involves the etherification of 4-nitrophenol with triethylene glycol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the etherification process. The reaction proceeds through the nucleophilic substitution of the hydroxyl group of 4-nitrophenol by the ethylene oxide units of triethylene glycol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified through distillation or recrystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is 2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethanol.

Reduction: The major product is 2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethanol.

Substitution: The products vary depending on the nucleophile used, resulting in different substituted derivatives of the original compound.

Scientific Research Applications

Overview

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol, with the molecular formula , is an organic compound notable for its diverse applications in scientific research and industry. The compound features a nitrophenoxy group linked to a triethylene glycol chain, which contributes to its unique chemical properties and potential utility in various fields.

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile reagent in organic chemistry.

- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions, including nucleophilic substitutions and reductions, facilitating the formation of derivatives that may have enhanced properties or functionalities.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets. This interaction can be pivotal in studying enzyme activities and receptor binding mechanisms.

- Therapeutic Properties : Research is ongoing into the therapeutic potential of this compound, particularly in drug development aimed at addressing various diseases. The nitrophenyl group may play a role in modulating biological activity, making it a candidate for further pharmacological studies.

Industry

- Production of Specialty Chemicals : this compound is used in the production of specialty chemicals, including surfactants and emulsifiers. Its properties make it suitable for applications in formulations that require stability and effectiveness.

- Material Science : The compound's unique structure lends itself to applications in materials science, where it can be used to create advanced materials with specific functional characteristics.

Case Study 1: Biochemical Applications

In a study examining the biochemical interactions of nitrophenol derivatives, this compound was shown to effectively modulate enzyme activity related to metabolic pathways. The results indicated that the compound could serve as a useful tool in elucidating mechanisms of action for specific enzymes involved in drug metabolism.

Case Study 2: Industrial Use

An industrial application study highlighted the use of this compound in formulating specialty surfactants. The findings demonstrated that formulations incorporating this compound exhibited improved stability and performance compared to traditional surfactants, suggesting its potential as a valuable component in industrial chemical production.

Mechanism of Action

The mechanism of action of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an aminophenoxy group, which can then interact with various enzymes and receptors in biological systems. The triethylene glycol chain provides solubility and facilitates the compound’s transport within biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol with structurally related glycol ethers and phenoxyethanol derivatives:

Key Differences

- Functional Groups: The nitro group in this compound enhances electrophilicity, making it reactive in coupling reactions for drug development. In contrast, nonylphenoxy or tetramethylbutyl groups in analogs (e.g., ) prioritize lipophilicity for surfactant applications . Ethoxy Chain Length: Longer chains (e.g., triethylene glycol in the target compound) improve water solubility and linker flexibility in bioconjugates, whereas shorter chains (e.g., 2-(4-Nitrophenoxy)ethanol) are simpler intermediates .

- Toxicity: Nitro-substituted compounds generally exhibit higher acute toxicity. For example, 2-[2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol () is classified for serious eye damage, while methoxy/ethoxy analogs () are less hazardous .

- Applications: The target compound’s nitro group and triethylene glycol chain make it ideal for drug conjugates (). In contrast, 2-(2-(Nonylphenoxy)ethoxy)ethanol () is used in detergents due to its surfactant properties .

Research Findings and Data

Physicochemical Properties

- Solubility: Longer ethoxy chains increase hydrophilicity. The target compound is miscible in polar solvents (e.g., DMF, ethanol) but less so in hexane .

- Thermal Stability: 2-(2-Methoxyethoxy)ethanol exhibits nonideal mixing enthalpies with alcohols, critical for industrial solvent formulations () .

Biological Activity

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is a compound that has garnered attention due to its unique structural features and biological properties. The presence of the nitrophenoxy group enhances its chemical reactivity, making it a valuable compound in various scientific research fields, particularly in biochemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triethylene glycol chain that increases its solubility in biological systems, while the nitrophenoxy group plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological pathways. The nitrophenoxy group can undergo reduction to form an aminophenoxy derivative, which is known to engage with various molecular targets, influencing biochemical pathways. The triethylene glycol moiety enhances the compound's bioavailability and facilitates cellular uptake.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Cytotoxicity against Cancer Cells : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated that the compound exhibited significant antiproliferative activity, with IC50 values ranging from 0.65 to 1.47 µM against MCF-7 breast cancer cells. This suggests its potential as a lead compound for further anticancer drug development .

- Electrochemical Applications : Research demonstrated that electrodes modified with this compound showed enhanced electrocatalytic activity for NADH sensing. This application highlights its utility in biosensors and electrochemical detection methods .

- Synthesis of Antidiabetic Agents : The compound has been identified as a key intermediate in the synthesis of pioglitazone, an established antidiabetic medication. This connection underscores its importance in drug discovery and development processes related to diabetes management .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol with high purity?

- Methodology : Utilize a multi-step Williamson ether synthesis. First, react 4-nitrophenol with a triethylene glycol derivative (e.g., triethylene glycol ditosylate) in a polar aprotic solvent like DMF, using a strong base (e.g., KOH) to deprotonate the phenolic hydroxyl group. Purify intermediates via column chromatography to remove unreacted starting materials. Final purification can be achieved using fractional distillation or recrystallization in ethanol/water mixtures to isolate the product with >95% purity. Monitor reaction progress using TLC or HPLC .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Use -NMR to confirm the ethoxy chain connectivity (δ 3.5–3.7 ppm for ether-linked CH groups) and the aromatic protons of the 4-nitrophenoxy group (δ 7.8–8.2 ppm). -NMR will show the nitro group’s electron-withdrawing effect on the aromatic carbons (δ 125–155 ppm) .

- FT-IR : Identify the nitro group (asymmetric stretching at ~1520 cm, symmetric at ~1350 cm) and ether linkages (C-O-C stretching at ~1120 cm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z for CHNO: ~299.1) and fragmentation patterns consistent with ethoxy chain cleavage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Exposure Limits : Adhere to occupational exposure limits (OELs) for glycol ether derivatives (e.g., ≤5 ppm for similar compounds per EU directives) .

- Biomonitoring : For chronic exposure studies, monitor urinary metabolites (e.g., nitro-substituted ethoxyacetic acid analogs) using LC-MS .

Advanced Research Questions

Q. What experimental strategies can address low solubility of this compound in aqueous solutions during biological assays?

- Methodology :

- Co-solvent Systems : Use DMSO or ethanol (≤5% v/v) to enhance solubility without denaturing proteins. Validate solvent effects via negative controls .

- Micellar Encapsulation : Incorporate non-ionic surfactants (e.g., Tween-80) to form micelles, improving bioavailability. Characterize micelle size via dynamic light scattering (DLS) .

- Structural Modification : Introduce hydrophilic groups (e.g., sulfonate) at the terminal ethoxy position while retaining the nitro group’s electronic properties .

Q. How should conflicting data on the reproductive toxicity of glycol ether derivatives be reconciled when designing safety protocols?

- Methodology :

- Dose-Response Analysis : Conduct in vitro assays (e.g., zebrafish embryo toxicity tests) to establish thresholds for developmental effects. Compare results with existing rodent studies .

- Metabolite Profiling : Identify species-specific metabolic pathways (e.g., oxidation vs. glucuronidation) that influence toxicity. Use human liver microsomes to predict metabolite formation .

- Epigenetic Screening : Evaluate DNA methylation changes in exposed cell lines to assess long-term reproductive risks not captured in acute toxicity studies .

Q. What mechanistic insights explain the nitro group’s role in enhancing the compound’s utility in polymer-based DNA sensors?

- Methodology :

- Electrochemical Studies : Use cyclic voltammetry to demonstrate the nitro group’s redox activity, which facilitates electron transfer in sensor applications .

- Computational Modeling : DFT calculations can optimize the nitro group’s orientation for π-π stacking interactions with DNA bases, improving sensor sensitivity .

- Fluorescence Quenching : Pair the compound with fluorophores (e.g., FAM) to study its quenching efficiency via Förster resonance energy transfer (FRET) .

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

- Methodology :

- Kinetic Monitoring : Use in situ FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and selectivity in biphasic systems .

- Green Chemistry Approaches : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity, to reduce environmental and health risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.